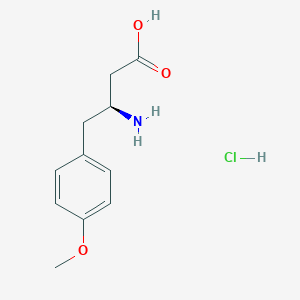

(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl

Description

(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl is a chiral amino acid derivative featuring a methoxy (-OCH₃) substituent at the para position of the phenyl ring. This compound is a hydrochloride salt, enhancing its water solubility and stability. Its molecular formula is C₁₁H₁₆ClNO₃, with a molecular weight of 269.70 g/mol. The (S)-configuration at the chiral center is critical for its biological interactions, particularly in pharmaceutical applications such as neurotransmitter synthesis or enzyme modulation .

Properties

Molecular Formula |

C11H16ClNO3 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |

InChI Key |

UGSAJBNFCGIYFI-FVGYRXGTSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-2-aminobutyric acid.

Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with (S)-2-aminobutyric acid to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or inflammation.

Pathways: It can modulate signaling pathways such as the NF-kB inflammatory pathway, leading to reduced inflammation and neuroprotection.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, molecular formulas, and physicochemical properties:

Stereochemical Considerations

The (S)-configuration in the target compound and its 4-F/CF₃ analogues is associated with higher receptor affinity compared to their (R)-enantiomers. For example, the (R)-3,4-dichloro derivative shows 10-fold lower activity in serotonin receptor binding assays than its (S)-counterpart .

Biological Activity

(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid hydrochloride, commonly referred to as a GABA receptor modulator, has garnered significant attention in the fields of neuropharmacology and therapeutic research. This compound is characterized by its unique structure, which includes a methoxy group attached to a phenyl ring, contributing to its diverse biological activities.

- Molecular Formula : C12H17ClN2O2

- Molar Mass : Approximately 245.7 g/mol

- Structure : The presence of the methoxy group enhances its lipophilicity, which may influence its ability to cross the blood-brain barrier.

Research indicates that (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl acts primarily as a modulator of neurotransmitter systems, particularly GABAergic pathways. Its potential mechanisms include:

- Neurotransmitter Modulation : It influences the release and uptake of neurotransmitters, particularly gamma-aminobutyric acid (GABA), which is crucial for inhibitory signaling in the central nervous system (CNS) .

- Neuroprotection : The compound has shown promise in reducing neuronal damage in various models of neurodegeneration, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Biological Activities

The biological activities of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the effects of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl:

- Neuroprotection in Animal Models : In rodent models of induced stress, administration of this compound resulted in significant reductions in anxiety-like behaviors and improvements in cognitive functions .

- Cell Culture Studies : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential utility in treating neurodegenerative diseases .

- Pharmacological Development : As a GABA receptor modulator, it is being investigated as a potential therapeutic agent for mood disorders and anxiety-related conditions due to its ability to enhance GABAergic signaling .

Comparative Analysis with Related Compounds

The biological activity of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl can be compared with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 3-Amino-4-(4-nitrophenyl)butanoic acid | Contains a nitro group; potentially different biological activities due to electron-withdrawing effects. |

| 3-Amino-4-(3-methoxyphenyl)butanoic acid | Methoxy group at the meta position; altered receptor interaction profiles compared to para position. |

| 2-Amino-4-(4-methoxyphenyl)butanoic acid | Different amino group position; variations in pharmacokinetics and dynamics. |

These comparisons highlight how slight modifications can lead to significant differences in biological activity, emphasizing the importance of structural features in pharmacological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.